molecular formula C19H13N3O3S B3898824 1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole

1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole

Cat. No. B3898824
M. Wt: 363.4 g/mol
InChI Key: SXHRRAIYNNEIGN-ZHACJKMWSA-N
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Description

The compound “1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a fused imidazole ring structure . This core is substituted with a 3-nitrophenylacryloyl group and a 2-propyn-1-ylthio group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the benzimidazole core. The 3-nitrophenylacryloyl group and the 2-propyn-1-ylthio group would then be attached in subsequent steps. The exact synthetic route would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the 3-nitrophenylacryloyl and 2-propyn-1-ylthio groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, the acryloyl group, and the propynylthio group. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The acryloyl group could potentially undergo addition reactions, and the propynylthio group could participate in various sulfur-mediated reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents. The rigid, planar structure of the benzimidazole core could also influence its crystalline properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The benzimidazole core is a common motif in medicinal chemistry and is found in many pharmaceutical drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and developed into a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-2-12-26-19-20-16-8-3-4-9-17(16)21(19)18(23)11-10-14-6-5-7-15(13-14)22(24)25/h1,3-11,13H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRRAIYNNEIGN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole
Reactant of Route 3
1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole
Reactant of Route 4
1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole
Reactant of Route 5
1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole
Reactant of Route 6
1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole

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